

Discovery of 5-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methyl-3-nitropyridine**

Cat. No.: **B155815**

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-methyl-3-nitropyridine**

Introduction

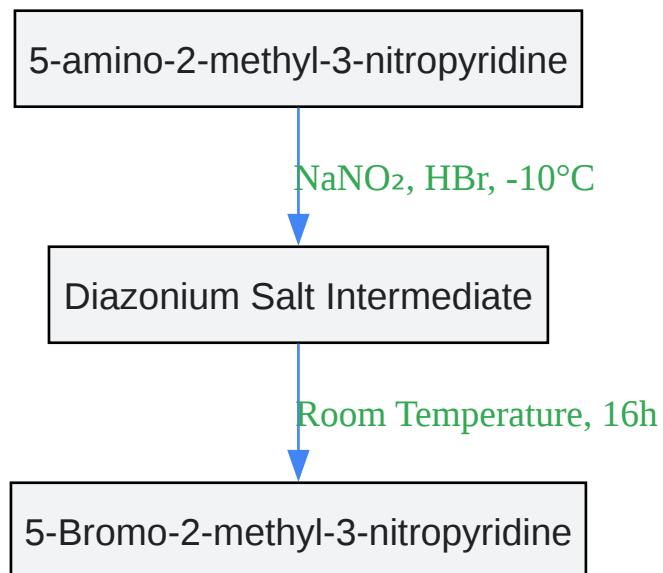
5-Bromo-2-methyl-3-nitropyridine is a significant pyridine compound widely utilized as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.^{[1][2]} Its strategic functionalization with a bromine atom, a methyl group, and a nitro group makes it a versatile building block in organic synthesis. This compound is particularly notable for its role as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division and a target in cancer therapy.^{[1][3][4]}

Physicochemical and Spectroscopic Data

The key physicochemical properties of **5-Bromo-2-methyl-3-nitropyridine** are summarized in the table below, providing a comprehensive overview for researchers. Spectroscopic data, particularly ¹H-NMR, is crucial for its characterization.

Table 1: Physicochemical Properties of **5-Bromo-2-methyl-3-nitropyridine**

Property	Value
CAS Number	911434-05-4 [1]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂ [1]
Molecular Weight	217.02 g/mol [1]
Melting Point	38.0 to 42.0 °C [2]
Boiling Point	253 °C [2]
Density	1.709 g/cm ³
Flash Point	107 °C [2] [4]
Vapor Pressure	0.0305 mmHg at 25°C [2]
pKa	-0.44±0.20 (Predicted) [2] [4]
Refractive Index	1.599 [2]
Storage Condition	Inert atmosphere, Room Temperature [2] [4]


¹H-NMR Data (CDCl₃, 400 MHz): δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H).[\[3\]](#)[\[4\]](#)

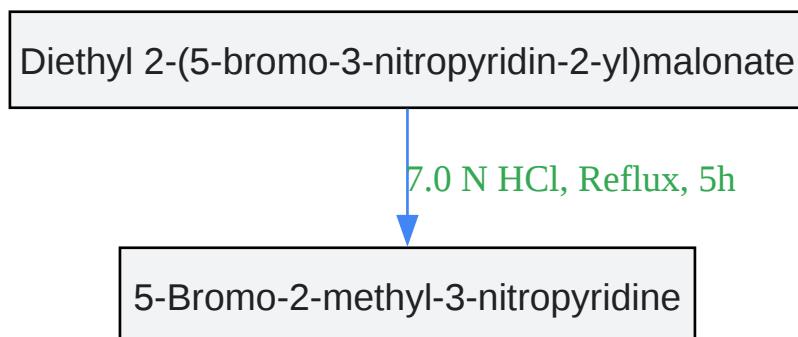
Synthesis and Experimental Protocols

Several synthetic routes for the preparation of **5-Bromo-2-methyl-3-nitropyridine** have been reported. The following sections detail the key methodologies.

Method 1: From 5-amino-2-methyl-3-nitropyridine

This method involves the diazotization of the amino group followed by a Sandmeyer-type reaction.

[Click to download full resolution via product page](#)


Synthesis via diazotization of an amino precursor.

Experimental Protocol:

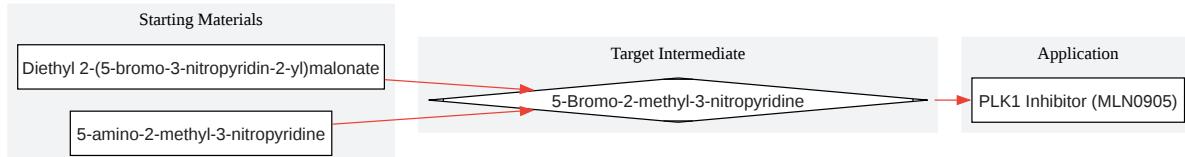
- Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.
[\[1\]](#)
- Cool the mixture to -10°C using a dry ice/acetone bath.[\[1\]](#)
- Slowly add a pre-prepared solution of sodium nitrite (7.04 g in 165 mL of water) dropwise over 30 minutes while stirring.[\[1\]](#)
- After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.[\[1\]](#)
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[\[1\]](#)
- Neutralize the reaction mixture with 400 mL of 4 mol·L⁻¹ sodium hydroxide solution.[\[1\]](#)
- Extract the product with methyl tert-butyl ether (3 x 150 mL).[\[1\]](#)
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the final product.[\[1\]](#)

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This synthesis involves the hydrolysis and decarboxylation of a malonate ester derivative.

[Click to download full resolution via product page](#)

Synthesis via hydrolysis and decarboxylation.


Experimental Protocol:

- Dissolve 1.2 g (3.3 mmol) of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3][4]
- Heat the mixture to reflux for 5 hours.[3][4]
- After completion, cool the reaction to room temperature.[3][4]
- Extract the product with a 10:1 (v/v) mixture of dichloromethane and methanol.[3][4]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][4]
- Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate as the eluent to yield the final product (0.7 g, 89.7% yield).[3][4]

Logical Relationship of Synthesis

The synthesis of **5-Bromo-2-methyl-3-nitropyridine** is a key step in the production of more complex molecules, such as the PLK1 inhibitor MLN0905. The logical flow demonstrates its

role as a critical intermediate.

[Click to download full resolution via product page](#)

Role as a key synthetic intermediate.

Conclusion

5-Bromo-2-methyl-3-nitropyridine is a valuable compound in medicinal chemistry and organic synthesis. The detailed synthetic protocols and compiled physicochemical data in this guide provide a comprehensive resource for researchers and drug development professionals. Its established role in the synthesis of targeted cancer therapies underscores its importance in the development of novel pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 5-Bromo-2-methyl-3-nitropyridine [chembk.com]
- 3. 5-Bromo-2-methyl-3-nitropyridine | 911434-05-4 [chemicalbook.com]
- 4. 5-Bromo-2-methyl-3-nitropyridine CAS#: 911434-05-4 [m.chemicalbook.com]

- To cite this document: BenchChem. [Discovery of 5-Bromo-2-methyl-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155815#discovery-of-5-bromo-2-methyl-3-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com